Protodioscin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Origin: Protodioscin is naturally present in plants like Tribulus terrestris (commonly known as puncture vine) and fenugreek [].

- Significance: This compound is considered the putative (suspected) active component of Tribulus terrestris, which is traditionally used as an aphrodisiac in some cultures [].

Molecular Structure Analysis

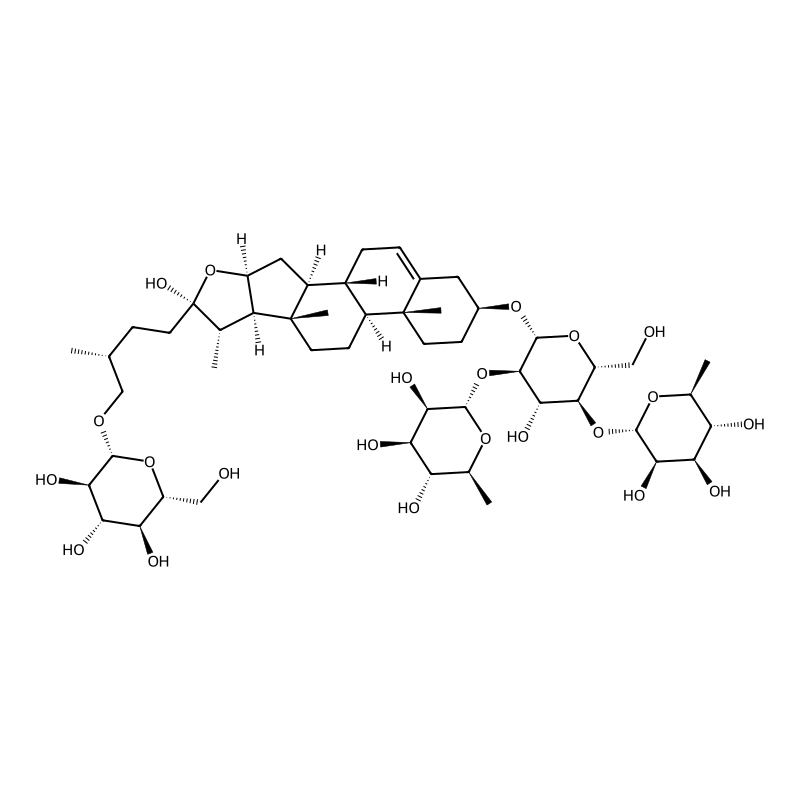

- Key Features: Protodioscin possesses a complex structure consisting of a steroidal aglycone (core) linked to a trisaccharide (three sugar units) moiety. The aglycone belongs to the furostanol class of steroids, characterized by a specific ring structure with an oxygen-containing functional group [].

- Notable Aspects: The trisaccharide chain is attached to the steroidal core at position 3, and the specific arrangement of sugar units (α-L-Rha-(1→4)-[α-L-Rha-(1→2)]-β-D-Glc) is crucial for its biological activity.

Chemical Reactions Analysis

- Synthesis: The natural biosynthesis of protodioscin within plants is a complex process not yet fully elucidated in scientific literature.

- Decomposition: Limited information exists regarding the specific decomposition pathways of protodioscin. However, as with most organic compounds, it is likely to decompose under extreme temperatures or harsh chemical conditions.

- Other Reactions: Studies suggest protodioscin might undergo enzymatic hydrolysis in the body, breaking down the sugar chain from the steroidal core [].

Physical And Chemical Properties Analysis

- Data on the specific physical and chemical properties of isolated protodioscin is scarce.

- However, based on its chemical structure, protodioscin is expected to be:

- Slightly soluble in water due to the presence of the sugar chain

- More soluble in organic solvents like methanol or ethanol

- Relatively stable at room temperature but may degrade at high temperatures

The proposed mechanism of action for protodioscin's potential aphrodisiac effects centers around increasing androgen receptor activity []. Androgens like testosterone are essential for sexual function. Protodioscin might enhance the sensitivity of cells to androgens by increasing the number of androgen receptors, potentially leading to improved sexual function.

- Toxicity: Research on the toxicity of isolated protodioscin is limited. However, studies using Tribulus terrestris extracts containing protodioscin haven't reported significant adverse effects at recommended doses [].

- Flammability: As an organic compound, protodioscin is likely flammable, but specific data is unavailable.

- Reactivity: Information regarding the reactivity of isolated protodioscin is limited. However, saponins, the class to which protodioscin belongs, can be irritant and cause hemolysis (destruction of red blood cells) at high concentrations [].

- Leukemia: Research suggests protodioscin may induce apoptosis (programmed cell death) in human leukemia cells by affecting specific signaling pathways [].

- Colon Cancer: Studies indicate protodioscin may suppress the growth and proliferation of colon cancer cells through multiple mechanisms, including cell cycle arrest and induction of apoptosis [].

- Prostate Cancer: Evidence suggests protodioscin may inhibit the growth and migration of prostate cancer cells, potentially offering a therapeutic option [].

Protodioscin exhibits a range of biological activities:

- Aphrodisiac Effects: It has been shown to enhance sexual performance and libido in animal studies, making it popular in herbal supplements aimed at improving sexual health .

- Antioxidant Properties: Protodioscin possesses antioxidant capabilities that help protect cells from oxidative stress by scavenging free radicals .

- Neuroprotective Effects: Research indicates that protodioscin can promote nerve growth factor secretion, which is beneficial for neuronal health and may play a role in neuroprotection .

- Anti-inflammatory Activity: The compound has been noted for its potential to reduce inflammation in various biological models.

The synthesis of protodioscin can be achieved through several methods:

- Extraction from Plant Sources: The most common method involves extracting protodioscin from Tribulus terrestris using solvents like ethanol or methanol. The extraction process typically includes maceration or refluxing the plant material followed by filtration and evaporation of the solvent.

- Chemical Synthesis: Although less common, chemical synthesis routes have been explored. These methods often involve the modification of diosgenin or other steroidal precursors through glycosylation reactions to introduce sugar moieties characteristic of saponins.

Protodioscin finds applications in various fields:

- Pharmaceuticals: Due to its aphrodisiac and neuroprotective properties, protodioscin is used in supplements aimed at enhancing sexual health and cognitive function.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations designed to combat skin aging.

- Traditional Medicine: In traditional practices, it is employed for treating various ailments, including reproductive issues and general vitality enhancement.

Several compounds share structural similarities with protodioscin and exhibit comparable biological activities. Here are some notable examples:

| Compound | Source | Key Activities |

|---|---|---|

| Diosgenin | Dioscorea species | Precursor for steroid synthesis |

| Gracillin | Dioscorea species | Antioxidant and anti-inflammatory |

| Protodioscin | Tribulus terrestris | Aphrodisiac and neuroprotective |

| Zingiberensis | Zingiber zerumbet | Antioxidant and anti-inflammatory |

Uniqueness of Protodioscin

Protodioscin is unique due to its specific combination of structural features that confer distinct biological activities not fully replicated by its analogs. Its potent aphrodisiac effects are particularly emphasized in traditional practices, setting it apart from other steroidal saponins like diosgenin and gracillin.

Molecular Formula (C51H84O22) and Weight (1049.2 g/mol)

Protodioscin possesses the molecular formula C51H84O22 with a molecular weight of 1049.2 g/mol [1] [2]. The exact mass has been determined to be 1048.545424 Da through high-resolution mass spectrometry analysis [1] [4]. This compound is officially registered under the Chemical Abstracts Service number 55056-80-9 [1] [5] [6] and carries the European Community number 866-818-2 [1]. The molecular structure comprises 51 carbon atoms, 84 hydrogen atoms, and 22 oxygen atoms, making it a complex steroidal glycoside with significant molecular complexity [1] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C51H84O22 | PubChem, ChemSpider [1] [3] |

| Molecular Weight (g/mol) | 1049.2 | PubChem, Sigma-Aldrich [1] [5] |

| Exact Mass (Da) | 1048.545424 | PubChem [1] |

| CAS Number | 55056-80-9 | Multiple sources [1] [5] [6] |

Structural Characterization as a Spirostanyl Glycoside

Protodioscin is classified as a spirostanyl glycoside consisting of a trisaccharide unit alpha-L-rhamnopyranosyl-(1→4)-[alpha-L-rhamnopyranosyl-(1→2)]-beta-D-glucopyranoside attached to position 3 of 26-(beta-D-glucopyranosyloxy)-3beta,22-dihydroxyfurost-5-ene via a glycosidic linkage [1] [6]. The compound represents a complex steroid saponin structure where the aglycone moiety is a steroid backbone featuring both spirostane and furostane characteristics [1] [8].

The spirostanol skeleton contains a tetrahydrofuran ring (E) and a tetrahydropyran ring (F) joined at C-22 to form a spirane moiety [14]. Protodioscin exhibits unique structural features with four sugar units: three forming a trisaccharide chain at carbon-3 and one glucose molecule attached at carbon-26 [19] [28]. This distinguishes it from related compounds such as dioscin, which contains only three sugar units attached at carbon-3 without the additional glucose at carbon-26 [28] [31].

The compound is functionally related to diosgenin and derives from a hydride of a spirostan [1] [6]. It is characterized as a steroid saponin, a trisaccharide derivative, a beta-D-glucoside, a pentacyclic triterpenoid, and a cyclic hemiketal [1] [6].

Stereochemistry and Conformation

Protodioscin exhibits complex stereochemistry with 31 defined stereocenters [3]. The compound contains multiple chiral centers throughout both the steroid backbone and the attached sugar moieties [3] [4]. The stereochemical configuration is crucial for the compound's biological activity and structural integrity [29].

The sugar components demonstrate specific stereochemical arrangements: the glucose units exhibit beta-D configuration while the rhamnose units display alpha-L configuration [15] [16]. The anomeric protons appear as characteristic signals in nuclear magnetic resonance spectroscopy, with glucose anomeric protons showing doublet patterns (J = 7.2 Hz) and rhamnose anomeric protons appearing as singlets [15].

The 25(R)-conformation has been identified as particularly important for biological activity in structure-activity relationship studies [29]. The compound's three-dimensional structure is stabilized by various intramolecular interactions including hydrogen bonding patterns and hydrophobic interactions [12].

Physical and Chemical Properties

Protodioscin presents as a white to off-white crystalline powder with a melting point range of 190-192°C [6] [7] [11]. The compound exhibits a predicted density of 1.46±0.1 g/cm³ [6] [7] [11] and demonstrates specific optical rotation values of -88.4° (c, 0.01 in pyridine) and -75.3° (c, 0.61 in methanol) [11].

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 190-192 | ChemicalBook, ChemBK [6] [11] |

| Density (g/cm³) | 1.46±0.1 (Predicted) | ChemicalBook [6] |

| Specific Rotation [α]D (Pyridine) | -88.4 (c, 0.01) | ChemBK [11] |

| Specific Rotation [α]D (Methanol) | -75.3 (c, 0.61) | ChemBK [11] |

| Solubility in H2O (mg/mL) | 50 (Need ultrasonic) | ChemBK [11] |

| Solubility in DMSO (mg/mL) | 50 (Need ultrasonic) | ChemBK [11] |

| pKa (Predicted) | 12±0.70 | ChemicalBook [6] |

| Hydrogen Bond Donors | 13 | PubChem [1] |

| Hydrogen Bond Acceptors | 22 | PubChem [1] |

| Rotatable Bonds | 14 | PubChem [1] |

The compound demonstrates limited solubility in water and dimethyl sulfoxide, requiring ultrasonic assistance for dissolution at concentrations of 50 mg/mL [11]. Protodioscin exhibits hygroscopic properties, easily absorbing moisture from the environment [11]. For optimal stability, the compound requires storage under inert atmosphere conditions at temperatures between 2-8°C [5] [6].

The predicted pKa value of 12±0.70 indicates basic character under physiological conditions [6]. The XLogP3-AA value of -1.3 suggests hydrophilic properties, which aligns with the presence of multiple hydroxyl groups and sugar moieties [1].

Relationship with Other Steroidal Saponins

Protodioscin belongs to the broader family of steroidal saponins and shares structural similarities with several related compounds including dioscin, gracillin, methyl protodioscin, and pseudoprotodioscin [28] [31] [33]. The primary structural difference between protodioscin and dioscin lies in the presence of an additional glucose unit attached at carbon-26 in protodioscin [28] [31].

| Compound | Type | Sugar Units | Molecular Formula | Molecular Weight | Key Difference |

|---|---|---|---|---|---|

| Protodioscin | Furostanol/Spirostanyl Glycoside | 4 | C51H84O22 | 1049.2 | Additional glucose at C-26 [28] |

| Dioscin | Spirostanyl Glycoside | 3 | C45H72O16 | 869.0 | No glucose at C-26 [28] |

| Gracillin | Spirostanyl Glycoside | 3 | C45H72O16 | 869.0 | Different sugar configuration [28] |

| Methyl Protodioscin | Furostanol Glycoside | 4 | C52H86O22 | 1063.2 | Methylated form [31] |

| Pseudoprotodioscin | Furostanol Glycoside | 4 | C51H84O22 | 1049.2 | Structural isomer [31] |

The structural differences among these compounds result from different biosynthetic enzymes and pathways [28]. Methyl protodioscin represents a methylated derivative, while pseudoprotodioscin serves as a structural isomer with the same molecular formula but different connectivity [31] [34].

These compounds can be distinguished through their distinct retention times in high-performance liquid chromatography and their unique fragmentation patterns in mass spectrometry [31] [34]. The presence or absence of specific sugar units serves as key markers for identification and quality control purposes [31].

Structural Analysis via Spectroscopic Methods

Protodioscin structure has been comprehensively characterized through various spectroscopic techniques. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance revealing characteristic anomeric proton signals [15] [16]. The glucose anomeric protons appear as doublets with coupling constants of 7.2 Hz, while rhamnose anomeric protons manifest as singlets [15].

Carbon-13 nuclear magnetic resonance spectroscopy enables identification of the steroid skeleton and sugar carbon atoms [4] [10]. Distortionless Enhancement by Polarization Transfer experiments facilitate differentiation of carbon types including methyl, methylene, methine, and quaternary carbons [15]. Two-dimensional nuclear magnetic resonance techniques such as Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation provide crucial information about proton-carbon connectivity and glycosidic linkage positions [15] [16].

| Method | Application | Key Information |

|---|---|---|

| 1H NMR | Structural elucidation, anomeric proton identification | Anomeric protons: δ 4.94 (Glc), 6.30 (Rha) [15] |

| 13C NMR | Carbon framework determination | Steroid skeleton, sugar carbons identification [4] [10] |

| HSQC | Proton-carbon connectivity | Sugar attachment points confirmation [15] |

| HMBC | Long-range correlations | Glycosidic linkage determination [15] |

| ESI-MS | Molecular weight confirmation | Molecular ion [M+H]+ at m/z 1050 [20] |

| LC-MS/MS | Quantitative analysis | MRM transitions: 888.1 → 1050.2 [20] |

Electrospray ionization mass spectrometry provides molecular weight confirmation with the protonated molecular ion appearing at m/z 1050 [20] [21]. Tandem mass spectrometry using multiple reaction monitoring mode enables sensitive quantitative analysis with characteristic transitions such as 888.1 → 1050.2 [20] [21]. High-resolution electrospray ionization time-of-flight mass spectrometry allows precise mass determination at 1048.545424 Da [4].

Ultraviolet spectrophotometry reveals maximum absorption around 200 nm, which serves as the optimal wavelength for quantitative analysis [25]. Infrared spectroscopy identifies functional groups including hydroxyl, carbon-carbon double bonds, and carbon-oxygen stretch vibrations [24] [27]. High-performance liquid chromatography coupled with diode array detection enables both quantitative analysis and structural confirmation through retention time and ultraviolet spectral comparison [25].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

2-Nitrobenzaldehyde